molecular formula C7H7ClN2O2 B033278 Ethyl 2-chloropyrimidine-5-carboxylate CAS No. 89793-12-4

Ethyl 2-chloropyrimidine-5-carboxylate

Cat. No. B033278
CAS RN: 89793-12-4
M. Wt: 186.59 g/mol
InChI Key: IEMKQRSOAOPKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethyl 2-chloropyrimidine-5-carboxylate and related compounds have been synthesized through multicomponent reactions, one-pot condensations, and other synthetic methodologies under mild conditions. For instance, Pekparlak et al. (2018) demonstrated the synthesis of a related compound via a multicomponent reaction involving ethyl 3-aminocrotonate and phenyl isothiocyanates, indicating the versatility of pyrimidine derivatives in organic synthesis (Pekparlak et al., 2018).

Molecular Structure Analysis

The molecular structure of ethyl 2-chloropyrimidine-5-carboxylate derivatives has been elucidated through techniques like X-ray diffraction, FT-IR, and NMR spectroscopy. These studies provide insights into the crystal structure, vibrational frequencies, and molecular geometry of the compound, contributing to a deeper understanding of its chemical behavior and interactions (Hu Yang, 2009).

Chemical Reactions and Properties

Ethyl 2-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitutions and condensations, leading to the formation of a diverse range of pyrimidine derivatives. These reactions are influenced by the compound's reactive sites and conditions employed, showcasing its chemical versatility (Chi & Wu, 1957).

Scientific Research Applications

  • Inhibitor of Gene Expression : Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))-N-methylamino]-4-(trifluoromethyl)-pyrimidine-5-carboxylate has been identified as a potent inhibitor of AP-1 and NF-κB mediated gene expression, indicating potential in the field of biochemistry and pharmacology (Palanki et al., 2002).

  • Potential Anti-inflammatory and Analgesic Activities : The ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids exhibit potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, suggesting their use in developing new therapeutic agents (Abignente et al., 1984).

  • Source for Imidazopyrimidine and Aminoindole Derivatives : Ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates can serve as sources for imidazopyrimidine and aminoindole derivatives through intramolecular cyclization, important in organic synthesis (Marjani & Khalafy, 2010).

  • Antisecretory Action and H+/K+-ATPase Inhibition : Ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate demonstrates antisecretory action, potentially inhibiting H+/K+-ATPase, suggesting applications in gastroenterological pharmacology (Terashima et al., 1995).

  • Antioxidant Activity : Substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives have shown promising antioxidant activity, indicative of their potential in developing antioxidative therapies (Asha et al., 2009).

  • Synthesis of Novel Derivatives : Research has demonstrated convenient methods for synthesizing novel derivatives of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate, showing its versatility in chemical synthesis (Mohamed, 2021).

  • Kinetic Studies in Oxidation Reactions : The oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate in aqueous perchloric acid medium has been studied, offering insights into reaction kinetics and mechanisms (Padmini et al., 2016).

  • Cancer Cell Line Inhibition : Some derivatives, such as those synthesized in a study by Hu et al. (2010), show significant inhibition activity against A459 lung cancer cell lines, suggesting potential applications in cancer therapy (Hu et al., 2010).

Safety And Hazards

Ethyl 2-chloropyrimidine-5-carboxylate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid all personal contact, including inhalation, and to use in a well-ventilated area .

Future Directions

Ethyl 2-chloropyrimidine-5-carboxylate can be used as an organic synthesis intermediate . In the process of chemical and pharmaceutical research and development, it is mainly used to synthesize Retinoid x receptor agonists (RXR), which are used in the treatment of cancers .

properties

IUPAC Name

ethyl 2-chloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMKQRSOAOPKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440699
Record name Ethyl 2-chloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloropyrimidine-5-carboxylate

CAS RN

89793-12-4
Record name 5-Pyrimidinecarboxylic acid, 2-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89793-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-chloropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-chloropyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-chloropyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 2-chloropyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-chloropyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-chloropyrimidine-5-carboxylate

Citations

For This Compound
59
Citations
E Ballard, TB Johnson - Journal of the American Chemical Society, 1942 - ACS Publications
… was identified as ethyl 2-chloropyrimidine-5-carboxylate (XIII)… of this ethyl 2-chloropyrimidine-5-carboxylate averaged about … Ethyl 2-chloropyrimidine-5-carboxylate reacts with ammonia …
Number of citations: 39 pubs.acs.org
AH Homeyer, VH Wallingford - Journal of the American Chemical …, 1942 - ACS Publications
… Ethyl 2-chloropyrimidine-5-carboxylate reacts with ammonia to form ethyl 2-aminopyrimidine-5-carboxylate. The latter yields on saponification 2-aminopyrimidine-5-carboxylic acid. …
Number of citations: 23 pubs.acs.org
B Takahashi, K Ohta, E Kawachi… - Journal of medicinal …, 2002 - ACS Publications
… After O-methylation and subsequent hydrogenation of the nitro group, compound 10 was reacted with ethyl 2-chloropyrimidine-5-carboxylate in the presence of K 2 CO 3 at 110 C to …
Number of citations: 97 pubs.acs.org
M Zhang, W Wei, C Peng, X Ma, X He, H Zhang… - Bioorganic & Medicinal …, 2021 - Elsevier
… the Boc-protecting group, the further condensation with corresponding carboxylic-substituted alkyl or aryl carboxylic ester, or SNAr reaction with ethyl 2-chloropyrimidine-5-carboxylate …
Number of citations: 12 www.sciencedirect.com
S Suwal, M Rahman, G O'Brien, VG Karambizi… - New Journal of …, 2022 - pubs.rsc.org
… Encouraged by these results, additional halo-ester molecules, ethyl 2-chloropyrimidine-5-carboxylate 10 and methyl 2-chlorothiazole carboxylate 11, were challenged to react with the …
Number of citations: 1 pubs.rsc.org
K Ohta, E Kawachi, N Inoue, H Fukasawa… - Chemical and …, 2000 - jstage.jst.go.jp
… with ethyl 2-chloropyrimidine-5-carboxylate (22) to give the diphenylamine 37 (48%) or 38 (60%), respectively. Treat— ment of 12 or 36 with ethyl 2—chloropyrimidine-S—carboxylate (…
Number of citations: 71 www.jstage.jst.go.jp
S Kickinger, A Al-Khawaja, AS Haugaard, MEK Lie… - Scientific Reports, 2020 - nature.com
… To avoid polyalkylation, the 2-amino alkylated analog 10 was achieved by a coupling between the commercially available ethyl 2-chloropyrimidine-5-carboxylate 31 and 2-phenylethan-…
Number of citations: 4 www.nature.com
R Li, D Ling, T Tang, Z Huang, M Wang, F Mao… - Chinese Chemical …, 2021 - Elsevier
… Briefly, 2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester half oxalate (32) underwent nucleophilic substitution reaction with ethyl 2-chloropyrimidine-5-carboxylate under …
Number of citations: 9 www.sciencedirect.com
K Futatsugi, S Cabral, DW Kung, K Huard… - Journal of Medicinal …, 2022 - ACS Publications
… After cleavage of the N-Boc protective group, S N Ar coupling with ethyl 2-chloropyrimidine-5-carboxylate afforded the ester intermediates 21 and 23, which were efficiently transformed …
Number of citations: 8 pubs.acs.org
A Casimiro-Garcia, C Allais, A Brennan… - Journal of Medicinal …, 2021 - ACS Publications
A diaryl ketone series was identified as vanin-1 inhibitors from a high-throughput screening campaign. While this novel scaffold provided valuable probe 2 that was used to build target …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.